6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Overview
Description
“6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a chemical compound . It is a derivative of pyrrolopyridine, which is a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H5FN2O . It has a molecular weight of 164.14 Da .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature is between 2-8°C in a dry, sealed environment .Scientific Research Applications
New Synthesis Techniques
Researchers have developed new synthesis techniques for creating various fluorinated pyrroles, including compounds related to "6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde". One study demonstrated an efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, showcasing a methodology that provides a new entry toward various new 3-fluorinated pyrroles (Surmont et al., 2009).
Application in Heterocyclic Chemistry
The compound has been utilized in the synthesis of heterocyclic compounds, demonstrating its versatility. For example, pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were obtained through a process involving the oxidation of tosylhydrazones, with the intermediates undergoing intramolecular 1,3-dipolar cycloaddition to yield tricyclic heterocycles in good yields (El-Nabi, 2004).
Spectroscopic Characterization and Structural Studies
Thiosemicarbazone derivatives of pyridine-3-carbaldehyde, including compounds structurally related to "this compound", have been synthesized and characterized. These studies provide insights into the molecular structure, confirming the structural formulas through ESI-Mass, UV-Vis, IR, and NMR spectroscopic techniques, and exploring their in vitro antitumor activities (Hernández et al., 2020).
Photophysical Properties
The synthesis and photophysical properties of 1H-pyrazolo-[3,4-b]pyridine and related compounds have been investigated, highlighting the influence of substituents on the absorption and emission spectra. This research contributes to the understanding of the photophysical behavior of these compounds, which could have implications for their applications in materials science (Deore et al., 2015).
Advanced Applications
Further applications include the development of fluorescent chemosensors for Fe3+/Fe2+ sensitivity, demonstrating the potential for these compounds in biological and chemical sensing applications. The synthesized fluorophores show good fluorescence activity and high selectivity for Fe3+/Fe2+ cations, illustrating their utility in living cell imaging (Maity et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary targets of 6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by inhibiting their activity . FGFRs function through signal transduction pathways that are activated upon binding to fibroblast growth factors. This binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways . By inhibiting FGFRs, this compound can disrupt these signaling pathways.
Biochemical Pathways
The affected pathways include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to FGFR signaling can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a molecular weight of 16414 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .
Properties
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-8-1-7-6(3-11-8)5(4-12)2-10-7/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHLRSZOXCGDEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=CN2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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